

scutellarin in vitro and in vivo models

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Compound Focus: Scutellarin

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In Vivo and In Vitro Model Summary

The following tables compile evidence of **scutellarin's** effects from animal, cell culture, and mechanistic studies.

Table 1: In Vivo Animal Models in Scutellarin Research

| Disease Model | Animal Species | Scutellarin Dose | Key Findings | Mechanisms Involved | Citation |
|---|--------------------------|------------------|---|--|----------|
| Middle Cerebral Artery Occlusion (MCAO) | Male SD rats (250-280 g) | 100 mg/kg | Reduced infarct volume, improved neurological scores [1] [2]. | Activation of JAK2/STAT3 signaling; Inhibition of JNK/p38 MAPK and promotion of ERK1/2 pathways [1] [3]. | |
| Cerebral Ischemia/Reperfusion Injury (CIRI) | Rats | 20 mg/kg | Attenuated oxidative stress and neuroinflammation [1] [4]. | Activation of PI3K/Akt-mediated Nrf2 signaling [4]. | |

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|--------------------------------------|----------------|--------------------------|---|--|----------|
| Myocardial Infarction | Rats | Not specified in results | Reduced cardiac fibroblast proliferation and collagen production [5]. | Inhibition of TGF- β 1 expression and TGF- β 1/MAPK signaling pathway [5]. | |
| Myocardial Fibrosis (Ang II-induced) | Rats | Not specified in results | Inhibited growth of cardiac fibroblasts and collagen production [5]. | Downregulation of FN1 and TGF- β 1; Inhibition of ERK1/2 and p38-MAPK phosphorylation [5]. | |
| Doxorubicin-induced Cardiotoxicity | Not specified | Not specified in results | Reduced collagen accumulation and heart fibrosis area [5]. | Inhibition of TGF- β 1 protein expression; Increased pSmad2 levels [5]. | |

Table 2: In Vitro Cell Models in Scutellarin Research

| Cell Type | Inducing Agent/Model | Scutellarin Concentration | Key Findings | Mechanisms Involved | Citation |
|--------------------------------------|---|----------------------------|--|---|----------|
| BV-2 Microglia & PC12 Neuronal Cells | Oxygen-Glucose Deprivation (OGD) | 25, 50, 100 μ M (PC12) | Reduced PC12 cell apoptosis mediated by activated microglia [6]. | Activation of JAK2/STAT3 signaling pathway [6]. | |
| TNC-1 Astrocytes | LPS-activated BV-2 Microglia Conditioned Medium | Not specified in results | Promoted anti-inflammatory effects [2]. | Upregulation of p-JAK2 and p-STAT3 [2]. | |

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|---------------------------------------|--|---------------------------|---|--|----------|
| HT22 Cell Line (Hippocampal Neurons) | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | 25, 50, 100 μ M | Inhibited neuronal death; improved mitochondrial dysfunction and inhibited apoptosis [1] [7]. | Stimulation of mitophagy; Upregulation of GAP43-dependent pathway [1] [7]. | |
| Primary Rat Cerebral Cortical Neurons | Hypoxia and Glucose Deficiency | Not specified in results | Inhibited neuronal death, promoted axonal elongation [1]. | Regulation of GAP43-dependent pathway [1]. | |
| SW1353 Chondrocytes | IL-1 β stimulation | 80 μ mol/L | Increased Collagen II, SOX9; Decreased MMP13; Regulated cholesterol-related proteins [8]. | Inhibition of PI3K/AKT/mTOR signaling pathway [8]. | |
| BV-2 Microglial Cells | LPS stimulation | Not specified in results | Promoted polarization of microglia from M1 to M2 phenotype [3]. | Inhibition of JNK/p38; Augmentation of ERK1/2 signaling [3]. | |

Table 3: Key Signaling Pathways and Experimental Readouts

| Signaling Pathway | Experimental Readouts / Assays | Overall Effect of Scutellarin | Citation |
|---------------------------------|---|--|----------|
| JAK2/STAT3 | Western Blot (p-JAK2, JAK2, p-STAT3, STAT3), Immunofluorescence, AG490 (pathway inhibitor) | Activation → Anti-apoptosis, Neuroprotection [6] [2] | |
| MAPKs (p38, JNK, ERK1/2) | Western Blot (p-p38, p-JNK, p-ERK1/2) | Inhibition of p38 & JNK; Activation of ERK1/2 → Anti-inflammatory, M2 Microglia Polarization [1] [3] | |
| PI3K/AKT/mTOR | Western Blot (PI3K, p-AKT, AKT, p-mTOR, mTOR), LY294002 (PI3K inhibitor) | Inhibition → Anti-inflammatory, Chondroprotection, Metabolic Regulation [4] [8] | |
| PI3K/Akt/Nrf2 | Western Blot (Nrf2) | Activation → Antioxidant, Neuroprotection [4] | |
| TGF-β1/Smad | Western Blot (TGF-β1, pSmad2, FN1) | Inhibition → Anti-fibrotic, Cardioprotection [5] | |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the tables.

1. MCAO Model and SCU Treatment [1] [2]

- **In Vivo Model:** Male Sprague-Dawley rats (250-280 g) are commonly used.
- **Surgery:** Middle Cerebral Artery Occlusion (MCAO) is induced by inserting a silicone-coated monofilament into the internal carotid artery to block the origin of the MCA. For ischemia/reperfusion models, the filament is withdrawn after a set time (e.g., 1-2 hours).
- **Scutellarin Administration:** **Scutellarin** is often administered intravenously or intraperitoneally at doses ranging from 20 mg/kg to 100 mg/kg at specified times pre- or post-occlusion.
- **Outcome Measures:**
 - **Infarct Volume:** Assessed post-sacrifice by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue appears red, while infarcted areas appear white.
 - **Neurological Deficit Scores:** Evaluated using standardized scales (e.g., Zea-Longa score) assessing aspects like circling behavior, limb paralysis, and resistance to lateral push.

2. Microglia-Mediated Neuronal Apoptosis (OGD Model) [6]

- **Cell Cultures:** BV-2 microglial cells and PC12 (a rat neuronal cell line) are maintained in DMEM/F12 medium with 10% FBS.
- **Oxygen-Glucose Deprivation (OGD):**
 - BV-2 cells are washed and switched to a deoxygenated, glucose-free medium.
 - Cells are placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for 2-3 hours to simulate ischemia.
- **Conditioned Medium (CM) Collection:** After OGD, the medium is replaced with a normal serum-free medium, and the conditioned medium (CM) is collected after 24 hours. This CM contains factors released by activated microglia.
- **Neuronal Treatment:** PC12 cells are incubated with the collected CM to induce apoptosis. **Scutellarin** is added to the PC12 cells either during or after CM exposure.
- **Pathway Inhibition:** AG490, a specific JAK2 inhibitor, is used to pretreat PC12 cells to confirm the involvement of the JAK2/STAT3 pathway.
- **Outcome Measures:**
 - **Apoptosis Assay:** TUNEL staining to detect DNA fragmentation in apoptotic cells.
 - **Western Blot:** Analysis of apoptosis-related proteins (Bax, Bcl-2, Cleaved Caspase-3) and JAK2/STAT3 pathway proteins (p-JAK2, JAK2, p-STAT3, STAT3).
 - **Cell Viability:** CCK-8 assay.

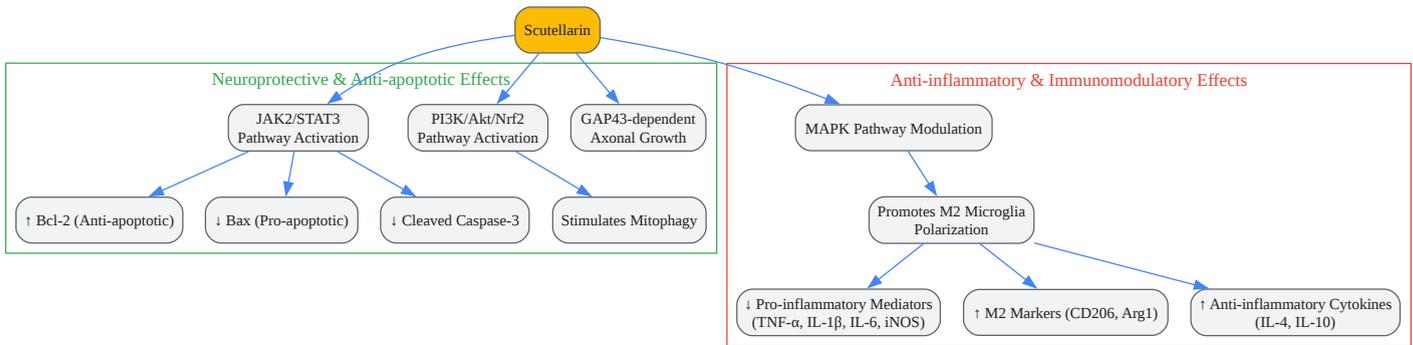
3. IL-1 β -induced Chondrocyte Injury Model [8]

- **Cell Culture:** Human chondrosarcoma cell line SW1353 is cultured in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.
- **Osteoarthritis Induction:** Cells are stimulated with Interleukin-1 β (IL-1 β) at 10 ng/ml to mimic an inflammatory OA environment.
- **Scutellarin Treatment:** Cells are pre-treated with **Scutellarin** (e.g., 80 μ mol/L) for 2 hours before the addition of IL-1 β .
- **Pathway Inhibition:** LY294002, a PI3K inhibitor, can be used to confirm pathway involvement.
- **Outcome Measures:**
 - **ELISA:** Measurement of inflammatory cytokines in the culture supernatant (e.g., IL-6, TNF- α).
 - **Western Blot:** Analysis of anabolic markers (Collagen II, SOX9), catabolic markers (MMP13), cholesterol metabolism proteins (CH25H, CYP7B1, APOA-1, ABCA1), and PI3K/AKT/mTOR pathway proteins.

Signaling Pathway Diagrams

The diagrams below illustrate the key molecular mechanisms of **scutellarin** action identified in recent studies.

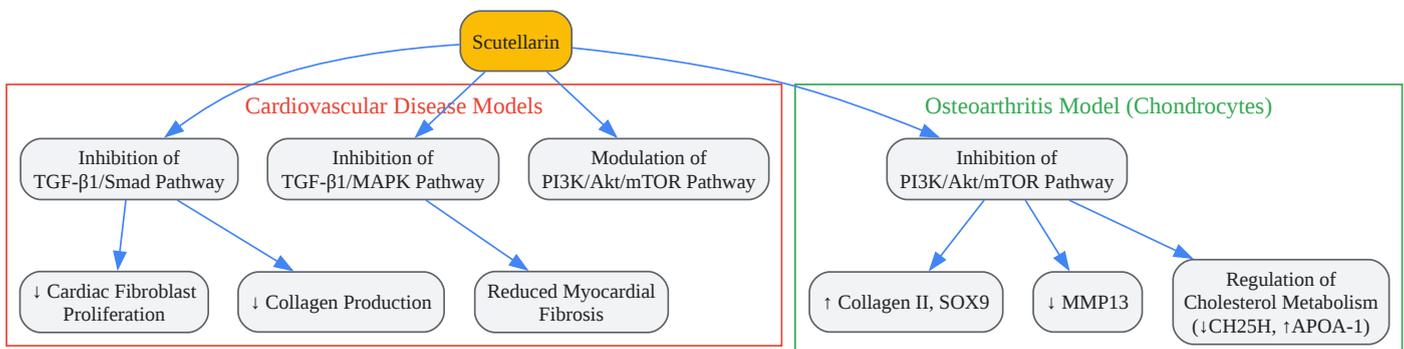
Scutellarin in Cerebral Ischemia/Reperfusion Injury



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Scutellarin's multi-target mechanisms in CIRI models.

Scutellarin in Non-Neurological Disease Models



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Mechanisms of **scutellarin** in cardiovascular and osteoarthritis models.

Key Research Considerations

When designing experiments with **scutellarin**, please consider the following:

- **Bioavailability Challenges:** **Scutellarin** has **low oral bioavailability (0.40%-10.67%)** and a **short elimination half-life (≈52 minutes)** [9] [10] [5]. This is a critical factor for in vivo study design and dosing regimen.
- **Advanced Formulations:** Research is exploring formulations like **β-cyclodextrin polymers, liposome precursors, and triglyceride mimetic prodrugs** to improve stability and absorption [9] [10].
- **Dose-Dependent Effects:** Efficacy is often dose-dependent. For example, **100 mg/kg** was more effective than lower doses in MCAO models [1] [2], while **80 μmol/L** was optimal in SW1353 chondrocytes [8]. Careful dose-ranging studies are essential.
- **Cell-Specific Mechanisms:** **Scutellarin's** action on specific pathways can vary by cell type. It **activates PI3K/Akt in neurons** for protection [4] but **inhibits it in chondrocytes** to counteract inflammation [8].

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